molecular formula C24H27N5OS B11402120 N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide

N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide

Cat. No.: B11402120
M. Wt: 433.6 g/mol
InChI Key: HLQHPBMYATVXKH-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide is a complex heterocyclic compound It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This reaction can be carried out under reflux conditions in ethanol, with a catalytic amount of piperidine . The reaction yields triazolothiadiazines and triazolothiadiazepines, depending on the specific conditions and reactants used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to block the active site of the M2 protein of the influenza A virus, inhibiting the neuraminidase enzyme . This interaction prevents the virus from replicating and spreading, making the compound a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazines and triazolothiadiazepines, such as:

Uniqueness

N-(4-Ethylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide is unique due to its specific structural features and pharmacological activities. Its ability to interact with a wide range of biological targets and its potential as an antiviral agent

Properties

Molecular Formula

C24H27N5OS

Molecular Weight

433.6 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide

InChI

InChI=1S/C24H27N5OS/c1-2-17-11-13-19(14-12-17)25-22(30)20-24(15-7-4-8-16-24)28-29-21(26-27-23(29)31-20)18-9-5-3-6-10-18/h3,5-6,9-14,20,28H,2,4,7-8,15-16H2,1H3,(H,25,30)

InChI Key

HLQHPBMYATVXKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5

Origin of Product

United States

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